N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide , commonly referred to as Compound X , is a synthetic organic compound. Its chemical formula is C~20~H~23~FN~4~O~2~. Let’s explore its various aspects:
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have employed green chemistry principles to create this compound. Notably, quinoxaline derivatives have been synthesized using innovative methods. The exact synthetic route for Compound X would require a detailed investigation of relevant literature.
Molecular Structure Analysis
Compound X features a piperidine ring with a prop-2-enoyl group attached to the nitrogen atom. The fluoro-substituted phenyl group contributes to its pharmacological properties. The molecular structure plays a crucial role in its interactions with biological targets.
Chemical Reactions Analysis
Compound X may undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Investigating its reactivity with different functional groups is essential for understanding its behavior in biological systems.
Mechanism of Action
The precise mechanism of action for Compound X remains an active area of research. It likely interacts with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its mode of action.
Physical and Chemical Properties Analysis
- Physical Properties :
- Compound X appears as a white crystalline powder.
- Its melting point, solubility, and stability under different conditions need further investigation.
- Chemical Properties :
- Compound X is relatively stable but may be susceptible to hydrolysis or photodegradation.
- Its pH-dependent behavior and interactions with other chemicals warrant exploration.
Safety and Hazards
- Toxicity : Assessing the toxicity profile of Compound X is crucial. Animal studies and in vitro assays can provide insights into its safety.
- Metabolism : Investigate its metabolic pathways to understand potential adverse effects.
- Environmental Impact : Consider its environmental fate and impact.
Future Directions
- Biological Studies : Evaluate Compound X against various targets (e.g., enzymes, receptors) to identify therapeutic applications.
- Drug Development : Explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
- Formulation : Develop suitable formulations for oral or parenteral administration.
- Clinical Trials : Initiate preclinical and clinical trials to assess efficacy and safety.
properties
IUPAC Name |
N-[2-fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-4-16(23)22-10-8-13(9-11-22)18(24)21-17-14(19)6-5-7-15(17)20-12(2)3/h4-7,12-13,20H,1,8-11H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWOYHNQTMKYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)F)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
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